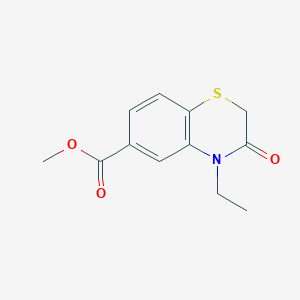
4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester
説明
“4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester” is a complex organic compound. It contains a naphthyl group, a pyrrole ring, and a carboxylic acid methyl ester group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for other naphthyl and pyrrole compounds. For instance, 2-naphthol has been used as a starting material in various organic transformations . Also, SN2 reactions have been used in the synthesis of compounds with similar structures .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the naphthyl group, the pyrrole ring, and the carboxylic acid methyl ester group .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer from similar compounds that it might participate in a variety of organic reactions. For instance, 2-naphthol has been used in the synthesis of diverse heterocyclic compounds . Also, esters are known to undergo nucleophilic acyl substitution reactions .
科学的研究の応用
4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester has been used in numerous scientific research studies. It has been used as a model compound to study the effects of pyrrole derivatives on various biochemical and physiological systems. It has also been used to investigate the effects of this compound on the metabolism of other compounds, as well as its effects on the toxicity of other compounds. In addition, this compound has been used in studies to investigate its potential therapeutic and toxicological uses.
作用機序
Target of Action
Compounds with similar structures have been used in the synthesis of diverse n/o-containing heterocyclic frameworks . These compounds often exhibit potent biological properties, suggesting that they may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures often undergo reactions involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been known to participate in multicomponent reactions, leading to the synthesis of diverse bioactive heterocyclic scaffolds . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.
Pharmacokinetics
The compound’s structure suggests that it may be soluble in organic solvents . This could potentially impact its bioavailability and distribution within the body.
Result of Action
Compounds with similar structures have been known to exhibit a wide spectrum of biological activities . These activities can result in various molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate reactions involving this compound . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature and pH.
実験室実験の利点と制限
4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a relatively stable compound and can be stored at room temperature. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound and must be handled with care. In addition, it is not soluble in water, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester. One potential direction is to investigate its potential therapeutic uses, such as its potential use in the treatment of neurodegenerative diseases and metabolic disorders. Another potential direction is to investigate its potential toxicological effects, such as its potential to cause side effects or to interact with other compounds. In addition, further research could be done to investigate the mechanism of action of this compound and its effects on various biochemical and physiological systems. Finally, further research could be done to investigate the potential applications of this compound in drug delivery systems and other biomedical applications.
特性
IUPAC Name |
methyl 4-naphthalen-2-yl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)15-10-17-9-14(15)13-7-6-11-4-2-3-5-12(11)8-13/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYQSURLQKTYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C1C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228168 | |
| Record name | Methyl 4-(2-naphthalenyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188524-65-4 | |
| Record name | Methyl 4-(2-naphthalenyl)-1H-pyrrole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188524-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-naphthalenyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3112111.png)


![methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate](/img/structure/B3112117.png)






![Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3112179.png)
![1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol](/img/structure/B3112204.png)
